molecular formula C6H10Cl4O3P+ B14706069 Bis[(1,3-dichloropropan-2-yl)oxy](oxo)phosphanium CAS No. 14622-42-5

Bis[(1,3-dichloropropan-2-yl)oxy](oxo)phosphanium

Cat. No.: B14706069
CAS No.: 14622-42-5
M. Wt: 302.9 g/mol
InChI Key: BHDSCQGNJKBZEQ-UHFFFAOYSA-N
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Description

Bis(1,3-dichloropropan-2-yl)oxyphosphanium is a chemical compound known for its unique structure and properties It is characterized by the presence of two 1,3-dichloropropan-2-yl groups attached to a central phosphorus atom, which is also bonded to an oxygen atom and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1,3-dichloropropan-2-yl)oxyphosphanium typically involves the reaction of phosphorus oxychloride with 1,3-dichloropropanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

POCl3+2C3H6Cl2O(C3H6Cl2O)2PO+3HCl\text{POCl}_3 + 2 \text{C}_3\text{H}_6\text{Cl}_2\text{O} \rightarrow \text{(C}_3\text{H}_6\text{Cl}_2\text{O})_2\text{PO} + 3 \text{HCl} POCl3​+2C3​H6​Cl2​O→(C3​H6​Cl2​O)2​PO+3HCl

Industrial Production Methods

In an industrial setting, the production of Bis(1,3-dichloropropan-2-yl)oxyphosphanium may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(1,3-dichloropropan-2-yl)oxyphosphanium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: Reduction reactions can convert the compound to lower oxidation state phosphorus species.

    Substitution: The chlorine atoms in the 1,3-dichloropropan-2-yl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of substituted phosphonium compounds.

Scientific Research Applications

Bis(1,3-dichloropropan-2-yl)oxyphosphanium has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(1,3-dichloropropan-2-yl)oxyphosphanium involves its interaction with molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphorus-containing group to other molecules. This can affect various biochemical pathways and processes, depending on the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-chloroethyl) ether: Similar in structure but with different reactivity and applications.

    Triphenylphosphine oxide: Another phosphorus-containing compound with distinct properties and uses.

    Phosphoric acid esters: A broad class of compounds with varying structures and functions.

Uniqueness

Bis(1,3-dichloropropan-2-yl)oxyphosphanium is unique due to its specific combination of 1,3-dichloropropan-2-yl groups and its ability to undergo a wide range of chemical reactions. Its versatility and reactivity make it valuable in various fields of research and industry.

Properties

CAS No.

14622-42-5

Molecular Formula

C6H10Cl4O3P+

Molecular Weight

302.9 g/mol

IUPAC Name

bis(1,3-dichloropropan-2-yloxy)-oxophosphanium

InChI

InChI=1S/C6H10Cl4O3P/c7-1-5(2-8)12-14(11)13-6(3-9)4-10/h5-6H,1-4H2/q+1

InChI Key

BHDSCQGNJKBZEQ-UHFFFAOYSA-N

Canonical SMILES

C(C(CCl)O[P+](=O)OC(CCl)CCl)Cl

Origin of Product

United States

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